Nesbuvir Nesbuvir Nesbuvir, also known as HCV-796 and VB-19796, is a potent and selective NS5B polymerase inhibitor with potent anti-hepatitis C virus activity in vitro, in mice with chimeric human livers, and in humans infected with hepatitis C virus. Enzyme assays yielded median inhibitory concentration (IC(50)) values of 0.01 to 0.14 microM for genotype 1, with half maximal effective concentration (EC(50)s) of 5 nM and 9 nM against genotype 1a and 1b replicons. HCV796 demonstrated potent anti-HCV activity consistently through enzyme inhibition assays, subgenomic replicon, and chimeric mouse studies.
Brand Name: Vulcanchem
CAS No.: 691852-58-1
VCID: VC0537023
InChI: InChI=1S/C22H23FN2O5S/c1-24-22(27)20-17-11-16(13-3-4-13)18(25(9-10-26)31(2,28)29)12-19(17)30-21(20)14-5-7-15(23)8-6-14/h5-8,11-13,26H,3-4,9-10H2,1-2H3,(H,24,27)
SMILES: CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F
Molecular Formula: C22H23FN2O5S
Molecular Weight: 446.5 g/mol

Nesbuvir

CAS No.: 691852-58-1

Inhibitors

VCID: VC0537023

Molecular Formula: C22H23FN2O5S

Molecular Weight: 446.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Nesbuvir - 691852-58-1

CAS No. 691852-58-1
Product Name Nesbuvir
Molecular Formula C22H23FN2O5S
Molecular Weight 446.5 g/mol
IUPAC Name 5-cyclopropyl-2-(4-fluorophenyl)-6-[2-hydroxyethyl(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide
Standard InChI InChI=1S/C22H23FN2O5S/c1-24-22(27)20-17-11-16(13-3-4-13)18(25(9-10-26)31(2,28)29)12-19(17)30-21(20)14-5-7-15(23)8-6-14/h5-8,11-13,26H,3-4,9-10H2,1-2H3,(H,24,27)
Standard InChIKey WTDWVLJJJOTABN-UHFFFAOYSA-N
SMILES CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F
Canonical SMILES CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F
Appearance Solid powder
Description Nesbuvir, also known as HCV-796 and VB-19796, is a potent and selective NS5B polymerase inhibitor with potent anti-hepatitis C virus activity in vitro, in mice with chimeric human livers, and in humans infected with hepatitis C virus. Enzyme assays yielded median inhibitory concentration (IC(50)) values of 0.01 to 0.14 microM for genotype 1, with half maximal effective concentration (EC(50)s) of 5 nM and 9 nM against genotype 1a and 1b replicons. HCV796 demonstrated potent anti-HCV activity consistently through enzyme inhibition assays, subgenomic replicon, and chimeric mouse studies.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms HCV-796; HCV 796; VB-19796 ; VB19796; HCV796; Nesbuvir.
Reference 1: Eltahla AA, Tay E, Douglas MW, White PA. Cross-genotypic examination of hepatitis C virus polymerase inhibitors reveals a novel mechanism of action for thumb binders. Antimicrob Agents Chemother. 2014 Dec;58(12):7215-24. doi: 10.1128/AAC.03699-14. Epub 2014 Sep 22. PubMed PMID: 25246395; PubMed Central PMCID: PMC4249545.
2: Voitenleitner C, Crosby R, Walker J, Remlinger K, Vamathevan J, Wang A, You S, Johnson J 3rd, Woldu E, Van Horn S, Horton J, Creech K, Shotwell JB, Hong Z, Hamatake R. In vitro characterization of GSK2485852, a novel hepatitis C virus polymerase inhibitor. Antimicrob Agents Chemother. 2013 Nov;57(11):5216-24. doi: 10.1128/AAC.00874-13. Epub 2013 Aug 12. PubMed PMID: 23939896; PubMed Central PMCID: PMC3811320.
3: Kalkeri G, Lin C, Gopilan J, Sloan K, Rijnbrand R, Kwong AD. Restoration of the activated Rig-I pathway in hepatitis C virus (HCV) replicon cells by HCV protease, polymerase, and NS5A inhibitors in vitro at clinically relevant concentrations. Antimicrob Agents Chemother. 2013 Sep;57(9):4417-26. doi: 10.1128/AAC.00399-13. Epub 2013 Jul 8. PubMed PMID: 23836176; PubMed Central PMCID: PMC3754339.
4: Roelandt P, Obeid S, Paeshuyse J, Vanhove J, Van Lommel A, Nahmias Y, Nevens F, Neyts J, Verfaillie CM. Human pluripotent stem cell-derived hepatocytes support complete replication of hepatitis C virus. J Hepatol. 2012 Aug;57(2):246-51. doi: 10.1016/j.jhep.2012.03.030. Epub 2012 Apr 17. Erratum in: J Hepatol. 2013 Jan;58(1):199-200. PubMed PMID: 22521345.
5: Delang L, Vliegen I, Leyssen P, Neyts J. In vitro selection and characterization of HCV replicons resistant to multiple non-nucleoside polymerase inhibitors. J Hepatol. 2012 Jan;56(1):41-8. doi: 10.1016/j.jhep.2011.04.016. Epub 2011 May 20. PubMed PMID: 21703175.
6: Kim ND, Chun H, Park SJ, Yang JW, Kim JW, Ahn SK. Discovery of novel HCV polymerase inhibitors using pharmacophore-based virtual screening. Bioorg Med Chem Lett. 2011 Jun 1;21(11):3329-34. doi: 10.1016/j.bmcl.2011.04.010. Epub 2011 Apr 9. PubMed PMID: 21531135.
7: Zhu T, Fawzi MB, Flint M, Kong F, Szeliga J, Tsao R, Howe AY, Pan W. Design and synthesis of HCV agents with sequential triple inhibitory potentials. Bioorg Med Chem Lett. 2010 Sep 1;20(17):5212-6. doi: 10.1016/j.bmcl.2010.06.156. Epub 2010 Jul 23. PubMed PMID: 20655214.
8: Reich S, Golbik RP, Geissler R, Lilie H, Behrens SE. Mechanisms of activity and inhibition of the hepatitis C virus RNA-dependent RNA polymerase. J Biol Chem. 2010 Apr 30;285(18):13685-93. doi: 10.1074/jbc.M109.082206. Epub 2010 Mar 1. PubMed PMID: 20194503; PubMed Central PMCID: PMC2859531.
9: Delang L, Paeshuyse J, Vliegen I, Leyssen P, Obeid S, Durantel D, Zoulim F, Op de Beeck A, Neyts J. Statins potentiate the in vitro anti-hepatitis C virus activity of selective hepatitis C virus inhibitors and delay or prevent resistance development. Hepatology. 2009 Jul;50(1):6-16. doi: 10.1002/hep.22916. PubMed PMID: 19437494.
10: McCown MF, Rajyaguru S, Kular S, Cammack N, Nájera I. GT-1a or GT-1b subtype-specific resistance profiles for hepatitis C virus inhibitors telaprevir and HCV-796. Antimicrob Agents Chemother. 2009 May;53(5):2129-32. doi: 10.1128/AAC.01598-08. Epub 2009 Mar 9. PubMed PMID: 19273674; PubMed Central PMCID: PMC2681573.
11: Hang JQ, Yang Y, Harris SF, Leveque V, Whittington HJ, Rajyaguru S, Ao-Ieong G, McCown MF, Wong A, Giannetti AM, Le Pogam S, Talamás F, Cammack N, Nájera I, Klumpp K. Slow binding inhibition and mechanism of resistance of non-nucleoside polymerase inhibitors of hepatitis C virus. J Biol Chem. 2009 Jun 5;284(23):15517-29. doi: 10.1074/jbc.M808889200. Epub 2009 Feb 26. PubMed PMID: 19246450; PubMed Central PMCID: PMC2708848.
12: Feldstein A, Kleiner D, Kravetz D, Buck M. Severe hepatocellular injury with apoptosis induced by a hepatitis C polymerase inhibitor. J Clin Gastroenterol. 2009 Apr;43(4):374-81. doi: 10.1097/MCG.0b013e318178d91f. PubMed PMID: 19098685.
13: Kneteman NM, Howe AY, Gao T, Lewis J, Pevear D, Lund G, Douglas D, Mercer DF, Tyrrell DL, Immermann F, Chaudhary I, Speth J, Villano SA, O'Connell J, Collett M. HCV796: A selective nonstructural protein 5B polymerase inhibitor with potent anti-hepatitis C virus activity in vitro, in mice with chimeric human livers, and in humans infected with hepatitis C virus. Hepatology. 2009 Mar;49(3):745-52. doi: 10.1002/hep.22717. PubMed PMID: 19072827.
14: Flint M, Mullen S, Deatly AM, Chen W, Miller LZ, Ralston R, Broom C, Emini EA, Howe AY. Selection and characterization of hepatitis C virus replicons dually resistant to the polymerase and protease inhibitors HCV-796 and boceprevir (SCH 503034). Antimicrob Agents Chemother. 2009 Feb;53(2):401-11. doi: 10.1128/AAC.01081-08. Epub 2008 Oct 20. PubMed PMID: 18936191; PubMed Central PMCID: PMC2630598.
15: Howe AY, Cheng H, Johann S, Mullen S, Chunduru SK, Young DC, Bard J, Chopra R, Krishnamurthy G, Mansour T, O'Connell J. Molecular mechanism of hepatitis C virus replicon variants with reduced susceptibility to a benzofuran inhibitor, HCV-796. Antimicrob Agents Chemother. 2008 Sep;52(9):3327-38. doi: 10.1128/AAC.00238-08. Epub 2008 Jun 16. PubMed PMID: 18559648; PubMed Central PMCID: PMC2533464.
16: Liu-Young G, Kozal MJ. Hepatitis C protease and polymerase inhibitors in development. AIDS Patient Care STDS. 2008 Jun;22(6):449-57. doi: 10.1089/apc.2007.0199. Review. PubMed PMID: 18479202; PubMed Central PMCID: PMC2928549.
17: Le Pogam S, Seshaadri A, Kosaka A, Chiu S, Kang H, Hu S, Rajyaguru S, Symons J, Cammack N, Nájera I. Existence of hepatitis C virus NS5B variants naturally resistant to non-nucleoside, but not to nucleoside, polymerase inhibitors among untreated patients. J Antimicrob Chemother. 2008 Jun;61(6):1205-16. doi: 10.1093/jac/dkn085. Epub 2008 Mar 13. PubMed PMID: 18343801.
18: McCown MF, Rajyaguru S, Le Pogam S, Ali S, Jiang WR, Kang H, Symons J, Cammack N, Najera I. The hepatitis C virus replicon presents a higher barrier to resistance to nucleoside analogs than to nonnucleoside polymerase or protease inhibitors. Antimicrob Agents Chemother. 2008 May;52(5):1604-12. doi: 10.1128/AAC.01317-07. Epub 2008 Feb 19. PubMed PMID: 18285474; PubMed Central PMCID: PMC2346640.
PubChem Compound 11561383
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator